molecular formula C6H4BrF2N B049606 3-Bromo-4-(difluoromethyl)pyridine CAS No. 114468-05-2

3-Bromo-4-(difluoromethyl)pyridine

Cat. No. B049606
M. Wt: 208 g/mol
InChI Key: KCMMLUVZVBBEFO-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of pyridine derivatives, including structures similar to 3-Bromo-4-(difluoromethyl)pyridine, often involves carbon-carbon coupling reactions. These methods yield various pyridine derivatives characterized through X-ray diffraction (XRD), spectroscopic techniques, and density functional theory (DFT) analyses (Ghiasuddin et al., 2018). Additionally, the Suzuki cross-coupling reaction has been employed for the synthesis of related compounds, demonstrating the versatility of palladium-catalyzed reactions in pyridine chemistry (Ding Yuqiang, 2011).

Molecular Structure Analysis The molecular structure of pyridine derivatives, including 3-Bromo-4-(difluoromethyl)pyridine, can be elucidated through single-crystal X-ray diffraction (XRD) and optimized with DFT studies. These techniques confirm the geometry and stability of the molecules. The non-linear optical properties of these compounds, attributed to their molecular structure, have been studied, indicating potential bioactivity (Ghiasuddin et al., 2018).

Chemical Reactions and Properties Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling and reactions with acceptor olefins. These reactions demonstrate the reactivity and versatility of pyridine-based compounds in synthetic organic chemistry (A. A. Neverov et al., 2003). Additionally, the interaction of pyridine derivatives with CF2Br2 and BrCF2CF2Br, leading to N-(bromodifluoromethyl) pyridinium bromides, showcases the diverse chemical properties of these compounds (A. Kolomeitsev et al., 1996).

Physical Properties Analysis The physical properties of pyridine derivatives, such as 3-Bromo-4-(difluoromethyl)pyridine, can be determined through spectroscopic, optical, and density functional theory (DFT) studies. These analyses provide insights into the vibrational frequencies, electronic structure, and non-linear optical properties of the compounds (H. Vural & M. Kara, 2017).

Chemical Properties Analysis The chemical properties of pyridine derivatives are characterized by their reactivity, as demonstrated through various synthetic routes and chemical reactions. These properties are crucial for the development of new materials and pharmaceuticals, offering insights into the potential applications of these compounds (Ghiasuddin et al., 2018).

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include 3-Bromo-4-(difluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives in the agrochemical industry has led to the development of more than 20 new agrochemicals .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in the pharmaceutical industry has led to the development of several new drugs .

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives . This has led to their use in the development of new compounds in the agrochemical, pharmaceutical, and functional materials fields .

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives . This has led to their use in the development of new compounds in the agrochemical, pharmaceutical, and functional materials fields .

Safety And Hazards

The compound is classified as an eye irritant (H319) according to the GHS classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to 3-Bromo-4-(difluoromethyl)pyridine and its derivatives . These papers discuss various aspects such as synthesis, applications, and properties of these compounds.

properties

IUPAC Name

3-bromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMMLUVZVBBEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348744
Record name 3-bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(difluoromethyl)pyridine

CAS RN

114468-05-2
Record name 3-bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114468-05-2
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